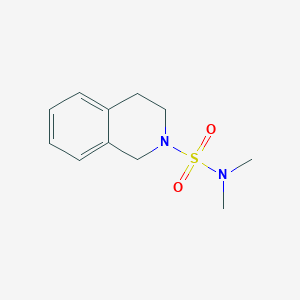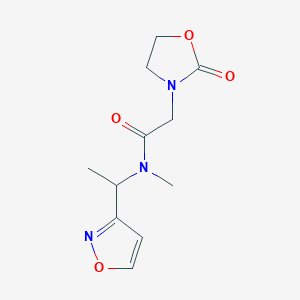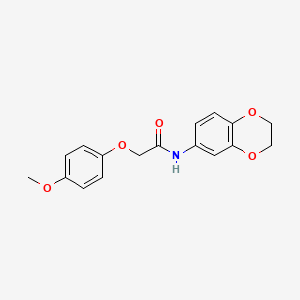![molecular formula C14H13NO B5671548 2,4,8-trimethylfuro[3,2-c]quinoline](/img/structure/B5671548.png)
2,4,8-trimethylfuro[3,2-c]quinoline
Overview
Description
2,4,8-trimethylfuro[3,2-c]quinoline (TMFQ) is a heterocyclic compound that belongs to the class of furoquinolines. It is a naturally occurring compound that has been isolated from various plant sources. TMFQ has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Leishmania APRT Enzyme Inhibition The compound 4,7,8-trimethoxyfuro[2,3-b]quinoline, related to 2,4,8-trimethylfuro[3,2-c]quinoline, exhibits inhibitory activity against the enzyme adenine phosphoribosyltransferase (APRT) from Leishmania, a tropical parasite. This could have implications for treating diseases caused by this parasite (Napolitano et al., 2003).
Polymethine Dyes Synthesis Derivatives of pyrrolo[3,2-c]quinoline, similar to this compound, are used to form quaternary salts that lead to the creation of polymethine dyes. These dyes have unique absorption spectra in solutions with various acidities, indicating potential applications in materials science and chemistry (Mikhailenko et al., 1982).
Transition-Metal-Catalyzed C–H Functionalization The broader family of quinolines, including compounds like this compound, undergoes C–H functionalization catalyzed by transition metals. This process is significant for synthesizing various substituted quinolines, useful in pharmaceutical and material science research (Iwai & Sawamura, 2015).
Synthesis from Biomass Indolo[3,2-c]quinolines, a class similar to this compound, can be synthesized from furfural, a product derived from biomass including agricultural and forestry wastes. This synthesis method is used for producing antimalarial alkaloids and their derivatives, indicating its potential in medicinal chemistry (Uchuskin et al., 2012).
Photovoltaic Properties in Organic-Inorganic Diodes Derivatives of pyrano[3,2-c]quinoline, closely related to this compound, have shown photovoltaic properties when used in organic-inorganic heterojunction diodes. These compounds demonstrate potential in solar energy conversion and photodiode technology (Zeyada et al., 2016).
Corrosion Inhibition Quinoline and its derivatives are widely recognized for their anti-corrosive properties. These compounds, including those similar to this compound, effectively form stable chelating complexes with metal surfaces, suggesting applications in corrosion inhibition and material protection (Verma et al., 2020).
Antioxidant Activity Compounds like 7,7,9-trimethyl-6,7-dihydrofuro[3,2-f]quinoline, related to this compound, demonstrate significant antioxidant activity. This opens up potential applications in chemistry and pharmacology, particularly in the development of new antioxidants (Kuzmin et al., 2008).
DSC and Physico-Chemical Properties Study The study of physico-chemical properties, including differential scanning calorimetry (DSC) and Fourier transform infrared spectrometer (FTIR) analysis, of pyridoquinoline derivatives (related to this compound) can provide insights into the stability and compatibility of these compounds in pharmaceutical and chemical applications (Abbas et al., 2008).
Properties
IUPAC Name |
2,4,8-trimethylfuro[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-8-4-5-13-12(6-8)14-11(10(3)15-13)7-9(2)16-14/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJIWMACJMSMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C(N=C2C=C1)C)C=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5671474.png)
![2-(3-phenylpropyl)-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5671482.png)
![5-methyl-N-{2-[1-(methylsulfonyl)piperidin-2-yl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5671483.png)
![ethyl [4-(4-fluorophenyl)-1-piperazinyl]acetate](/img/structure/B5671490.png)
![2-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5671500.png)
![2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5671502.png)
![3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5671523.png)

![2-ethyl-8-[4-(3-piperidinylmethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5671534.png)

![1-(cyclopentylcarbonyl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5671559.png)
![3-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5671570.png)
![rel-(3aR,6aR)-N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5671576.png)

